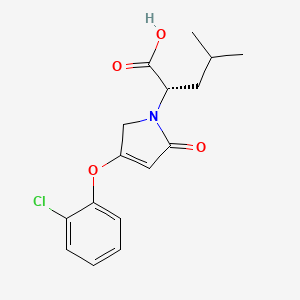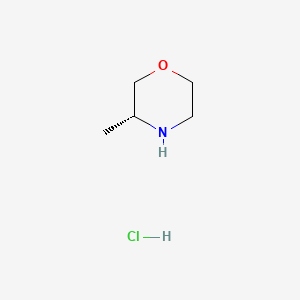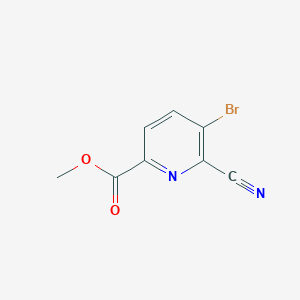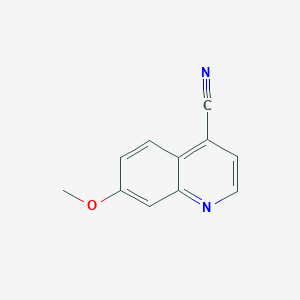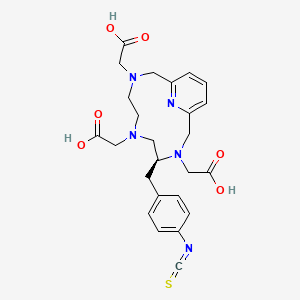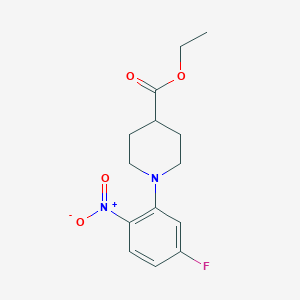
Ethyl 1-(5-fluoro-2-nitrophenyl)piperidine-4-carboxylate
Overview
Description
Ethyl 1-(5-fluoro-2-nitrophenyl)piperidine-4-carboxylate is a chemical compound with significant potential in scientific research and industrial applications. This compound is characterized by its unique structure, which includes a piperidine ring, a nitro group, and a fluorine atom. Its molecular formula is C₁₄H₁₄FNO₄, and it has a molecular weight of 275.27 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(5-fluoro-2-nitrophenyl)piperidine-4-carboxylate typically involves the following steps:
Nitration: The starting material, 5-fluoro-2-nitroaniline, undergoes nitration to introduce the nitro group.
Piperidine Formation: The nitro-substituted compound is then reacted with piperidine to form the piperidine ring.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to produce the ethyl ester derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(5-fluoro-2-nitrophenyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso derivatives and nitrate esters.
Reduction Products: Amines and amides.
Substitution Products: Fluorinated derivatives with different functional groups.
Scientific Research Applications
Ethyl 1-(5-fluoro-2-nitrophenyl)piperidine-4-carboxylate has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been shown to inhibit the growth of Candida glabrata, a type of yeast.
Medicine: It exhibits antitumor properties by inhibiting protein synthesis in cancer cells.
Industry: It can be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects through the inhibition of protein synthesis in target cells. The nitro group plays a crucial role in this mechanism, interfering with the ribosomal machinery and leading to cell death. The molecular targets include ribosomal proteins and enzymes involved in protein synthesis.
Comparison with Similar Compounds
Ethyl 1-(5-fluoro-2-nitrophenyl)piperidine-4-carboxylate is unique due to its specific combination of functional groups. Similar compounds include:
Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate: Lacks the fluorine atom.
Ethyl 1-(5-fluoro-2-nitrobenzene)piperidine-4-carboxylate: Similar structure but different positioning of the nitro group.
Ethyl 1-(2-nitro-5-chlorophenyl)piperidine-4-carboxylate: Contains a chlorine atom instead of fluorine.
These compounds differ in their biological activity and chemical properties, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
ethyl 1-(5-fluoro-2-nitrophenyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O4/c1-2-21-14(18)10-5-7-16(8-6-10)13-9-11(15)3-4-12(13)17(19)20/h3-4,9-10H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUGHXJIJQUTSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=CC(=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



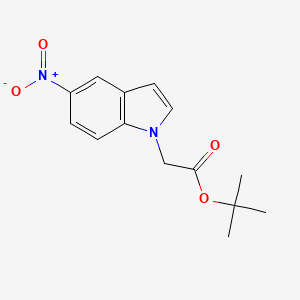
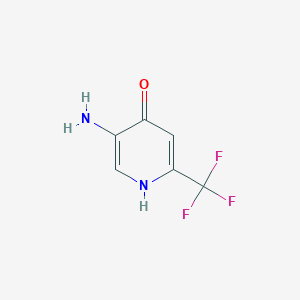
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1399388.png)

![3-[(2-Methylpropyl)sulfanyl]aniline](/img/structure/B1399391.png)
